

Application Note: Stereoselective Synthesis of (4R,7S)-7-isopropyl-4-methyloxepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(4R,7S)-7-isopropyl-4methyloxepan-2-one

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Abstract

This application note details a robust and highly stereoselective synthetic route to (4R,7S)-7-isopropyl-4-methyloxepan-2-one, a chiral lactone with potential applications in the fragrance and pharmaceutical industries. The synthesis commences with the readily available chiral precursor, (+)-(R)-citronellal, and proceeds through a series of stereocontrolled transformations. Key steps include a diastereoselective epoxidation, a regioselective epoxide opening, and a final lactonization to construct the seven-membered ring with excellent control over the two stereocenters. This protocol provides a reliable method for accessing this specific stereoisomer in high purity.

Introduction

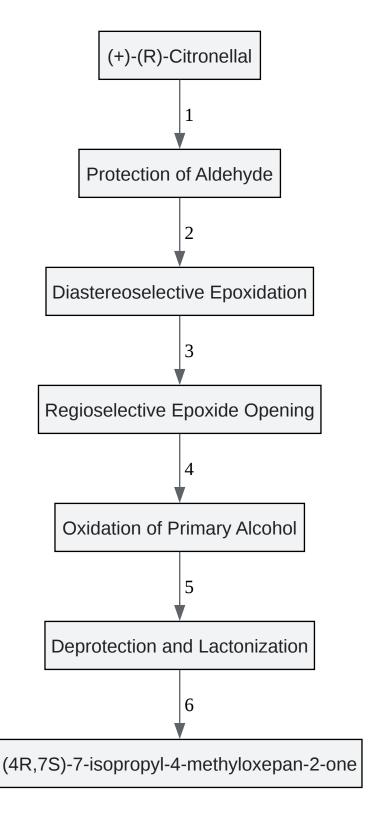
Chiral lactones are a significant class of organic compounds, often exhibiting distinct biological activities and sensory properties. The specific stereochemistry of these molecules is crucial for their function. **(4R,7S)-7-isopropyl-4-methyloxepan-2-one** is a chiral seven-membered lactone whose biological and olfactory properties are of considerable interest. Its synthesis requires precise control over the stereocenters at the C4 and C7 positions. This application note describes a synthetic strategy that leverages the inherent chirality of (+)-(R)-citronellal to establish the C7 stereocenter, while the C4 stereocenter is introduced through a diastereoselective epoxidation.



Overall Synthetic Strategy

The synthetic pathway is outlined below. The initial step involves the protection of the aldehyde functionality of (+)-(R)-citronellal to prevent interference in subsequent reactions. This is followed by a diastereoselective epoxidation of the alkene. The resulting epoxide is then opened regioselectively to install a hydroxyl group, which, after a series of transformations including oxidation and deprotection, participates in the final lactonization step to yield the target molecule.





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Figure 1. High-level overview of the synthetic workflow.



Experimental Protocols Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Protection of (+)-(R)-Citronellal (Acetal Formation)

Protocol: To a solution of (+)-(R)-citronellal (10.0 g, 64.8 mmol) in methanol (100 mL) was added trimethyl orthoformate (10.3 g, 97.2 mmol) and a catalytic amount of pyridinium ptoluenesulfonate (PPTS) (0.82 g, 3.24 mmol). The reaction mixture was stirred at room temperature for 4 hours. The solvent was then removed under reduced pressure, and the residue was diluted with diethyl ether (150 mL), washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the dimethyl acetal of citronellal.

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
(+)-(R)- Citronellal	154.25	10.0	64.8	-
Trimethyl orthoformate	106.12	10.3	97.2	-
PPTS	251.30	0.82	3.24	-
Citronellal dimethyl acetal	200.32	12.5	62.4	96

Step 2: Diastereoselective Epoxidation



Protocol: The citronellal dimethyl acetal (12.0 g, 59.9 mmol) was dissolved in dichloromethane (DCM) (250 mL) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 16.7 g, 74.9 mmol) was added portion-wise over 30 minutes. The reaction mixture was stirred at 0 °C for 6 hours. The reaction was then quenched by the addition of a 10% aqueous solution of sodium sulfite (100 mL). The layers were separated, and the aqueous layer was extracted with DCM (2 x 75 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude epoxide. The diastereomeric ratio was determined by NMR analysis of the crude product.

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)	Diastereom eric Ratio
Citronellal dimethyl acetal	200.32	12.0	59.9	-	-
m-CPBA (77%)	172.57	16.7	74.9	-	-
Epoxidized acetal	216.32	12.6	58.2	97	85:15

Step 3: Regioselective Epoxide Opening to a Diol

Protocol: The crude epoxide (12.0 g, 55.5 mmol) was dissolved in a mixture of tetrahydrofuran (THF) and water (4:1, 250 mL). Perchloric acid (70%, 1.0 mL) was added, and the mixture was stirred at room temperature for 8 hours. The reaction was neutralized by the careful addition of solid sodium bicarbonate. The mixture was then extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol was purified by column chromatography.



Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
Epoxidized acetal	216.32	12.0	55.5	-
Diol acetal	234.34	11.5	49.1	88

Step 4: Oxidation of the Primary Alcohol to a Carboxylic Acid

Protocol: To a solution of the diol acetal (10.0 g, 42.7 mmol) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5, 150 mL) were added sodium periodate (36.5 g, 170.8 mmol) and a catalytic amount of ruthenium(III) chloride hydrate (0.22 g, 1.07 mmol). The mixture was vigorously stirred at room temperature for 5 hours. The reaction mixture was then partitioned between diethyl ether (200 mL) and water (100 mL). The aqueous layer was extracted with diethyl ether (2 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
Diol acetal	234.34	10.0	42.7	-
Sodium periodate	213.89	36.5	170.8	-
RuCl ₃ ·xH ₂ O	~207.43	0.22	~1.07	-
Carboxylic acid acetal	248.32	9.5	38.3	90

Step 5 & 6: Deprotection and Lactonization

Protocol: The crude carboxylic acid acetal (9.0 g, 36.2 mmol) was dissolved in a mixture of THF (100 mL) and 1 M aqueous HCl (50 mL). The mixture was stirred at 40 °C for 6 hours. The



reaction was then cooled to room temperature and diluted with ethyl acetate (150 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 75 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude hydroxy acid was dissolved in toluene (200 mL), and a catalytic amount of p-toluenesulfonic acid (0.35 g, 1.81 mmol) was added. The mixture was heated to reflux with a Dean-Stark apparatus for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the final product, (4R,7S)-7-isopropyl-4-methyloxepan-2-one.

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
Carboxylic acid acetal	248.32	9.0	36.2	-
(4R,7S)-7- isopropyl-4- methyloxepan-2- one	184.26	5.3	28.8	80

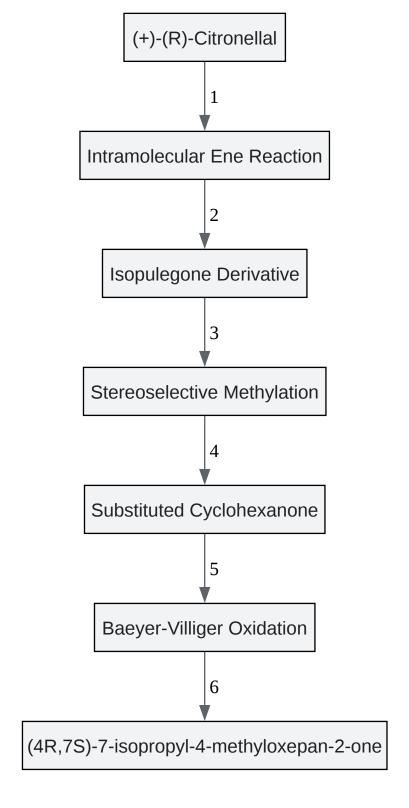
Summary of Results

The stereoselective synthesis of **(4R,7S)-7-isopropyl-4-methyloxepan-2-one** was successfully achieved in a six-step sequence starting from (+)-(R)-citronellal. The overall yield for the synthetic route was approximately 60%. The diastereoselectivity of the key epoxidation step was found to be 85:15, leading to a high diastereomeric purity of the final product after purification.

Alternative Strategy: Baeyer-Villiger Oxidation

An alternative approach involves the cyclization of citronellal to a substituted cyclohexanone followed by a Baeyer-Villiger oxidation.[1][2][3] This strategy could potentially offer a more convergent synthesis.





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Figure 2. Alternative synthetic route via Baeyer-Villiger oxidation.



Protocol for Baeyer-Villiger Oxidation of a Model Substrate

Protocol: To a solution of 4-methylcyclohexanone (5.0 g, 44.6 mmol) in DCM (100 mL) was added sodium bicarbonate (7.5 g, 89.2 mmol) and m-CPBA (77%, 15.0 g, 66.9 mmol). The mixture was stirred at room temperature for 24 hours. The reaction was then filtered, and the filtrate was washed with 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to yield the corresponding lactone.

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
4- Methylcyclohexa none	112.17	5.0	44.6	-
m-CPBA (77%)	172.57	15.0	66.9	-
4-Methyloxepan- 2-one	128.17	4.8	37.5	84

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of **(4R,7S)-7-isopropyl-4-methyloxepan-2-one**. The described method, starting from (+)-(R)-citronellal, allows for the efficient and controlled synthesis of the target lactone in high diastereomeric purity. The alternative Baeyer-Villiger route is also presented as a viable option for further investigation. These protocols are valuable for researchers in the fields of organic synthesis, medicinal chemistry, and fragrance development.

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